
ELISpot assay protocol for HCV Nucleoprotein
(88-96)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: HCV Nucleoprotein (88-96)

Cat. No.: B15094425 Get Quote

An Enzyme-Linked Immunospot (ELISpot) assay for Hepatitis C Virus (HCV) Nucleoprotein

(88-96) is a highly sensitive immunoassay used to quantify the frequency of antigen-specific T

cells that secrete interferon-gamma (IFN-γ) upon stimulation with the HCV Nucleoprotein (88-
96) peptide. This peptide, with the sequence NEGLGWAGW[1], is a known epitope recognized

by cytotoxic T lymphocytes (CTLs), and its detection is crucial for monitoring cellular immune

responses in HCV-infected individuals and evaluating the efficacy of vaccines and

immunotherapies.[2][3]

This application note provides a comprehensive protocol for performing an IFN-γ ELISpot

assay to detect T cell responses to the HCV Nucleoprotein (88-96) peptide.

Application
The ELISpot assay is a powerful tool for the ex vivo detection and quantification of single

antigen-specific T cells.[4] Unlike other methods like ELISA, which measure bulk cytokine

production, or flow cytometry, which can be less sensitive for rare cells, the ELISpot assay

captures the cytokine as it is secreted, creating a distinct "spot" for each active cell.[4] This

allows for the precise enumeration of responding T cells, making it a gold standard for

monitoring cellular immunity in clinical and research settings.[4] This protocol is specifically

tailored for researchers, scientists, and drug development professionals investigating T cell

responses to HCV.
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The IFN-γ ELISpot assay is based on a sandwich ELISA principle. A 96-well plate with a

polyvinylidene difluoride (PVDF) membrane is coated with a high-affinity capture antibody

specific for human IFN-γ. Peripheral blood mononuclear cells (PBMCs), containing T cells and

antigen-presenting cells (APCs), are then added to the wells along with the HCV
Nucleoprotein (88-96) peptide.[2] If T cells specific to this peptide are present, they will be

activated and secrete IFN-γ. The secreted cytokine is immediately captured by the antibody on

the membrane in the vicinity of the secreting cell. After an incubation period, the cells are

washed away, and a biotinylated detection antibody specific for a different epitope on the IFN-γ

molecule is added. This is followed by the addition of an enzyme conjugate (e.g., streptavidin-

alkaline phosphatase). Finally, a substrate is added that precipitates at the site of the enzyme,

forming a visible, colored spot. Each spot corresponds to a single IFN-γ-secreting cell, allowing

for the quantification of the antigen-specific T cell frequency.
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Reagent/Material Supplier (Example) Notes

Human IFN-γ ELISpot Kit
(e.g., Mabtech, BD

Biosciences)

Includes capture Ab, detection

Ab, enzyme conjugate

96-well PVDF ELISpot plates Millipore, Mabtech

HCV Nucleoprotein (88-96)

Peptide

(e.g., Novatein Biosciences,

AnaSpec)

Sequence: NEGLGWAGW.

Reconstitute in sterile DMSO.

Phytohemagglutinin (PHA) Sigma-Aldrich Positive control

CEF Peptide Pool
(e.g., JPT Peptide

Technologies)

Positive control (CMV, EBV,

Flu peptides)[5]

Irrelevant/Negative Control

Peptide

(e.g., JPT Peptide

Technologies)

e.g., HIV or Actin peptide pool

for HCV studies[5]

RPMI-1640 Medium Gibco, Lonza

Fetal Bovine Serum (FBS) Gibco, Hyclone
Heat-inactivated, selected for

low background

Penicillin-Streptomycin Gibco, Lonza

L-Glutamine Gibco, Lonza

Sterile Phosphate-Buffered

Saline (PBS)

35% or 70% Ethanol For plate pre-wetting

Dimethyl Sulfoxide (DMSO) Sigma-Aldrich
For peptide reconstitution and

as a vehicle control

CO₂ Incubator 37°C, 5% CO₂

Automated ELISpot Reader (e.g., CTL, AID) For spot counting and analysis

Experimental Protocol
This protocol is adapted from standard human IFN-γ ELISpot procedures.[6]

Day 1: Plate Coating
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Pre-wet the Plate: Add 15 µL of 35% ethanol to each well of the 96-well PVDF plate.

Incubate for 1 minute at room temperature.

Wash: Immediately wash the wells by adding 150-200 µL of sterile PBS. Flick the plate to

discard the PBS. Repeat this wash step three times. Do not allow the membrane to dry.

Coat with Capture Antibody: Dilute the anti-IFN-γ capture antibody to the recommended

concentration in sterile PBS. Add 100 µL of the diluted antibody to each well.

Incubate: Seal the plate and incubate overnight at 4°C.

Day 2: Cell Stimulation and Incubation

Prepare Cells:

Thaw cryopreserved human PBMCs rapidly in a 37°C water bath. Transfer to a 15 mL

conical tube containing pre-warmed complete medium (RPMI-1640 + 10% FBS + 1%

Pen/Strep).

Centrifuge, discard the supernatant, and resuspend the cell pellet in fresh complete

medium.

Count the cells and assess viability using Trypan Blue. Viability should be >80%.[6]

Resuspend the cells to a final concentration of 2-3 x 10⁶ cells/mL in complete medium.

Note: For optimal results, especially with cryopreserved cells, an overnight "resting" period

at 37°C before plating can improve cell viability and function.[7]

Block the Plate:

Aspirate or flick out the capture antibody solution from the plate.

Wash the plate twice with 200 µL of sterile PBS per well.

Add 200 µL of complete medium to each well to block non-specific binding.

Incubate for at least 2 hours at 37°C.
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Prepare Stimulants:

Dilute the HCV Nucleoprotein (88-96) peptide, PHA (positive control), and negative

control peptide in complete medium to a 2X final concentration. A final peptide

concentration of 1-10 µg/mL is generally recommended.[6]

Include a vehicle control (DMSO at the same final concentration as the peptide wells) and

a medium-only control (unstimulated).

Plate Cells and Stimulants:

Flick out the blocking medium from the plate.

Add 100 µL of the cell suspension to each well (yielding 2-3 x 10⁵ cells/well).

Add 100 µL of the 2X stimulant to the appropriate wells.

Incubate:

Cover the plate with a lid and incubate at 37°C in a 5% CO₂ incubator for 18-24 hours.

Crucially, do not stack plates or disturb them during incubation, as this can lead to merged

or "comet-tailed" spots.

Day 3: Detection and Development

Wash and Add Detection Antibody:

Flick the plate to discard cells and medium.

Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST), using 200 µL per

well for each wash.

Dilute the biotinylated anti-IFN-γ detection antibody in PBS with 0.5% BSA. Add 100 µL to

each well.

Incubate for 2 hours at room temperature.
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Add Enzyme Conjugate:

Wash the plate 5 times with PBST.

Dilute the Streptavidin-Alkaline Phosphatase (or HRP) conjugate in PBS with 0.5% BSA.

Add 100 µL to each well.

Incubate for 1 hour at room temperature, protected from light.

Develop Spots:

Wash the plate 5 times with PBST, followed by 2 final washes with PBS only to remove

residual Tween-20.

Add 100 µL of the substrate solution (e.g., BCIP/NBT for AP) to each well.

Monitor spot development closely, typically for 5-15 minutes. Stop the reaction by washing

the plate thoroughly with distilled water.

Dry and Read:

Remove the plastic underdrain from the plate.

Allow the plate to dry completely in the dark (e.g., overnight at room temperature or in a

laminar flow hood).

Count the spots using an automated ELISpot reader.

Data Presentation and Analysis
The results are expressed as Spot Forming Cells (SFCs) per 10⁶ PBMCs. A positive response

is typically defined as the mean SFC count in test wells being at least twice the mean SFC

count in negative control wells and also exceeding a minimum threshold (e.g., 10 spots).

Table 1: Representative ELISpot Data for HCV Nucleoprotein (88-96)
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Sample ID Stimulant
Mean SFCs /
2x10⁵ PBMCs

SFCs / 10⁶
PBMCs

Result

HCV Patient 1 Medium Only 2 10 Negative

DMSO (Vehicle) 3 15 Negative

HCV NP (88-96) 56 280 Positive

PHA (Positive

Control)
215 1075 Valid

Healthy Donor 1 Medium Only 1 5 Negative

DMSO (Vehicle) 2 10 Negative

HCV NP (88-96) 3 15 Negative

PHA (Positive

Control)
189 945 Valid

Note: This is example data. Actual SFC counts can vary significantly between individuals,

depending on the stage of infection and host immune status. Responses in chronically infected

individuals can range from low (25-50 SFC/10⁶) to high (>200 SFC/10⁶ PBMCs).[2]

Visualizations
Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC136241/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15094425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Day 1: Plate Coating

Day 2: Cell Stimulation

Day 3: Detection & Development
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Incubate Overnight at 4°C

Block Plate
(Complete Medium, 2h at 37°C)

Prepare PBMCs
(Thaw, Wash, Count)

Plate Cells, Peptide,
and Controls

Incubate 18-24h
at 37°C, 5% CO₂
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Add Enzyme Conjugate
(e.g., Streptavidin-AP)

Wash Plate

Add Substrate
(e.g., BCIP/NBT)

Stop Reaction, Dry Plate

Count Spots with
ELISpot Reader
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Caption: ELISpot experimental workflow from plate coating to spot analysis.
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Caption: Simplified diagram of T cell activation and cytokine capture in ELISpot.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. HCV Nucleoprotein ( 88-96 ) Peptide - Novatein Biosciences [novateinbio.com]

2. Comprehensive Analysis of CD8+-T-Cell Responses against Hepatitis C Virus Reveals
Multiple Unpredicted Specificities - PMC [pmc.ncbi.nlm.nih.gov]

3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

4. Control Peptides and Peptide Pools [peptides.de]

5. Peptide Pools: Powerful Tools in Immune Research [peptides.de]

6. Determination of Hepatitis C Virus-Specific T-Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

7. mdpi.com [mdpi.com]

To cite this document: BenchChem. [ELISpot assay protocol for HCV Nucleoprotein (88-96)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15094425#elispot-assay-protocol-for-hcv-
nucleoprotein-88-96]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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